molecular formula C6H7N3O4S B11014565 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide CAS No. 5850-99-7

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide

Cat. No.: B11014565
CAS No.: 5850-99-7
M. Wt: 217.21 g/mol
InChI Key: QZIJIXYODVEVGG-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-amino-5-nitrothiazole with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

Major Products

    Reduction: The reduction of the nitro group yields 2-methoxy-N-(5-amino-1,3-thiazol-2-yl)acetamide.

    Substitution: Substitution of the methoxy group can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to the modulation of cellular processes, making it a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide is unique due to the presence of both a methoxy group and a nitro group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

5850-99-7

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C6H7N3O4S/c1-13-3-4(10)8-6-7-2-5(14-6)9(11)12/h2H,3H2,1H3,(H,7,8,10)

InChI Key

QZIJIXYODVEVGG-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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